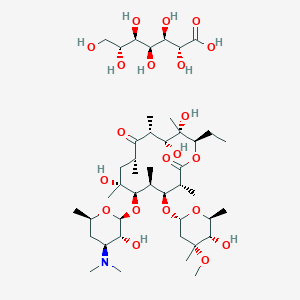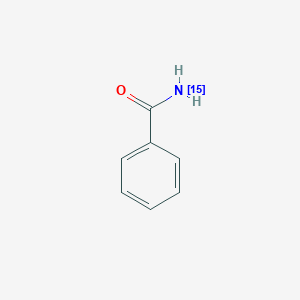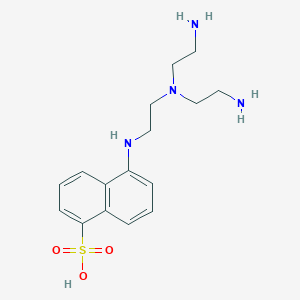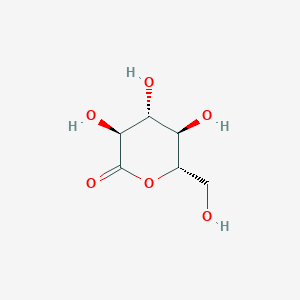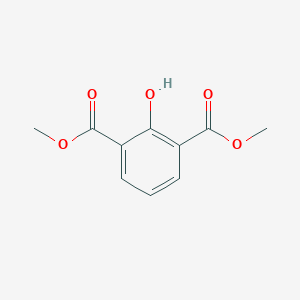
2-ヒドロキシイソフタル酸ジメチル
概要
説明
Dimethyl 2-hydroxyisophthalate, also known as dimethyl 2-hydroxybenzene-1,3-dicarboxylate, is an organic compound with the molecular formula C10H10O5. It is a derivative of isophthalic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
科学的研究の応用
Dimethyl 2-hydroxyisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
Target of Action
Similar compounds such as dimethyl fumarate have been shown to target the nuclear factor erythroid-derived 2-related factor (nrf2) pathway . This pathway plays a crucial role in cellular response to oxidative stress .
Mode of Action
It is thought to involve the compound’s degradation to its active metabolite, which then interacts with its targets . For instance, Dimethyl Fumarate is believed to degrade to Monomethyl Fumarate (MMF), which up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
Similar compounds like dimethyl fumarate have been shown to affect both nrf2-dependent and independent pathways . These pathways lead to an anti-inflammatory immune response and neuroprotection .
Pharmacokinetics
It has been shown that similar compounds like dimethyl fumarate are mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine after oral intake .
Result of Action
Similar compounds like dimethyl fumarate have been shown to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier .
Action Environment
It has been shown that similar compounds like dimethyl fumarate can bind to the surface of nanoparticles in reaction with their surfactant-free diethylene glycol colloids .
生化学分析
Biochemical Properties
It is known to be a biochemical reagent
Cellular Effects
Phthalates, a group of chemicals that includes Dimethyl 2-hydroxyisophthalate, have been shown to cause histopathological changes in internal organs and affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid
Molecular Mechanism
It is known that phthalates can cause adverse health effects through histopathological changes of internal organs and can affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxyisophthalate can be synthesized through the esterification of 2-hydroxyisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2-hydroxyisophthalate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Dimethyl 2-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2-oxo-isophthalate.
Reduction: Formation of dimethyl 2-hydroxyisophthalate alcohol derivatives.
Substitution: Formation of various substituted isophthalate derivatives.
類似化合物との比較
Similar Compounds
Dimethyl 4-hydroxyisophthalate: Similar structure but with the hydroxyl group in a different position.
Dimethyl 5-hydroxyisophthalate: Another isomer with the hydroxyl group at the 5-position.
Uniqueness
Dimethyl 2-hydroxyisophthalate is unique due to the specific positioning of the hydroxyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .
特性
IUPAC Name |
dimethyl 2-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZOAEXBCOTMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447252 | |
| Record name | dimethyl 2-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36669-06-4 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36669-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

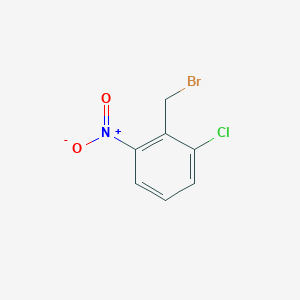
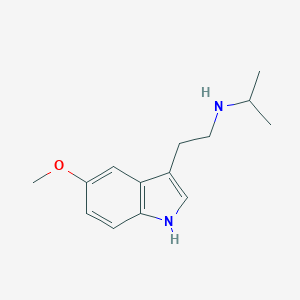
![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)
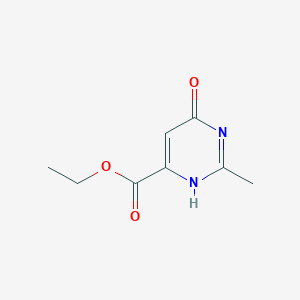
![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
